molecular formula C22H13N3O4 B3574814 N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-oxochromene-3-carboxamide

N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-oxochromene-3-carboxamide

Cat. No.: B3574814
M. Wt: 383.4 g/mol
InChI Key: IGOZRXCESTXPGP-UHFFFAOYSA-N
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Description

“N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-oxo-2H-chromene-3-carboxamide” is a complex organic compound. It contains an oxazolo[4,5-b]pyridin-2-ylphenyl group attached to a 2-oxo-2H-chromene-3-carboxamide .


Synthesis Analysis

The synthesis of similar compounds often involves palladium-catalyzed direct C–H bond functionalization methodologies . The reaction of amino acid esters with 7-phenyl [1,3]oxazolo [5,4- b ]pyridin-2 (1 H )-one led to the derivatives of 3- (2-oxo-4-phenyl-1,2-dihydropyridin-3-yl)imidazolidine-2,4-diones and ethyl 2- [3- (2-oxo-4-phenyl-1,2-dihydropyridin-3-yl)ureido]acetates .


Molecular Structure Analysis

The molecular structure of the compound can be deduced from its IUPAC name. It contains an oxazolo[4,5-b]pyridin-2-ylphenyl group attached to a 2-oxo-2H-chromene-3-carboxamide .


Chemical Reactions Analysis

The compound, due to its complex structure, can participate in a variety of chemical reactions. For instance, a palladium-catalyzed direct C–H bond functionalization methodology was used to build the tricyclic scaffold as well as to achieve the subsequent C–H bond functionalization at the C-2 position of the oxazole unit with various (hetero)aryl iodides .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, the IR spectrum of a similar compound showed peaks at 1628 (C=O), 1727 (C=O), 1789 (C=O), 2929 (C–H), and 3187 (N–H) cm-1 .

Safety and Hazards

The safety data sheet for a similar compound, 6-Bromo[1,3]oxazolo[4,5-b]pyridin-2(3H)-one, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, can cause skin irritation, serious eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Future Directions

The future directions for this compound could involve further exploration of its potential biological and pharmaceutical activities. As similar compounds are known to exhibit diverse types of biological and pharmaceutical activities , this compound could also be investigated for potential applications in these areas.

Properties

IUPAC Name

N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13N3O4/c26-20(16-12-14-4-1-2-5-17(14)29-22(16)27)24-15-9-7-13(8-10-15)21-25-19-18(28-21)6-3-11-23-19/h1-12H,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGOZRXCESTXPGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC=C(C=C3)C4=NC5=C(O4)C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-oxochromene-3-carboxamide
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N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-oxochromene-3-carboxamide
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N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-oxochromene-3-carboxamide
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N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-oxochromene-3-carboxamide
Reactant of Route 5
N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-oxochromene-3-carboxamide
Reactant of Route 6
N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-oxochromene-3-carboxamide

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